3,3'-(Butane-1,4-diyl)bis(1-vinyl-3-imidazolium) Bis(trifluoromethanesulfonyl)imide

Description

Chemical Identity and Structural Features

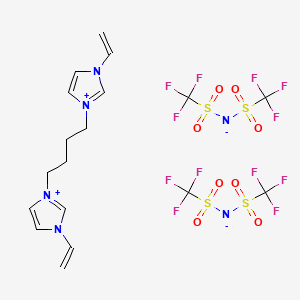

The molecular architecture of this compound reflects sophisticated design principles in dicationic ionic liquid chemistry, featuring a precise arrangement of functional groups that confer unique properties to the material. The compound possesses the molecular formula C18H20F12N6O8S4 with a molecular weight of 804.613 grams per mole, indicating a complex structure with multiple heteroatoms that contribute to its distinctive characteristics. The systematic name reveals the presence of two 1-vinyl-3-imidazolium cationic units connected through a butane-1,4-diyl linker, paired with bis(trifluoromethanesulfonyl)imide anions, creating a dicationic system with enhanced thermal and electrochemical properties compared to conventional monocationic ionic liquids.

The structural backbone consists of two imidazolium rings, each bearing a vinyl substituent at the 1-position, connected via nitrogen atoms at the 3-position to a linear four-carbon alkyl chain. This geminal dicationic arrangement creates a unique spatial distribution of charge that influences the compound's physical properties and intermolecular interactions. The presence of vinyl groups introduces polymerizable functionality, expanding potential applications in materials synthesis and modification. The bis(trifluoromethanesulfonyl)imide anions provide exceptional thermal stability and low nucleophilicity, characteristics that have made this anion particularly valuable in ionic liquid design.

The compound exhibits a white to yellow crystalline powder appearance with a purity of 98.0% or higher when synthesized under controlled conditions. The melting point of 82°C positions this material in the category of moderate-temperature ionic liquids, offering advantages for applications requiring thermal stability while maintaining manageable handling characteristics. The International Union of Pure and Applied Chemistry name, bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium, provides precise nomenclature that reflects the complex ionic structure.

The structural complexity of this dicationic ionic liquid extends beyond simple molecular architecture to encompass specific conformational arrangements that influence bulk properties. Research has demonstrated that dicationic ionic liquids exhibit enhanced thermal stability compared to their monocationic counterparts, with decomposition temperatures reaching as high as 603.74 Kelvin in related systems. The geminal arrangement of the imidazolium units connected by the butane linker creates opportunities for enhanced hydrogen bonding networks and π-π stacking interactions, phenomena that contribute to the elevated melting points observed in dicationic systems.

Historical Development and Significance in Ionic Liquid Research

The development of this compound emerges from a rich historical context of ionic liquid research that spans over a century of scientific investigation. The foundational work in ionic liquid chemistry began with early reports of ethanolammonium nitrate in 1888 by Gabriel and Weiner, followed by Paul Walden's landmark 1914 publication describing ethylammonium nitrate as one of the first stable room-temperature ionic liquids. These pioneering efforts established the conceptual framework for understanding salts that remain liquid at relatively low temperatures, laying the groundwork for subsequent developments in the field.

The evolution toward imidazolium-based ionic liquids gained momentum in the 1970s and 1980s when researchers began exploring alkyl-substituted imidazolium and pyridinium cations paired with halide or tetrahalogenoaluminate anions for battery electrolyte applications. John Wilkes' group made crucial contributions in the early 1980s by introducing 1,3-dialkylimidazolium cations into ionic liquid chemistry, particularly through the development of 1-alkyl-3-methylimidazolium chloride aluminum chloride systems. The [C2C1im]Cl-AlCl3 system demonstrated liquid behavior at room temperature across a broad composition range, establishing imidazolium cations as the most popular choice for ionic liquid synthesis.

A transformative moment in ionic liquid research occurred in 1992 when Wilkes and Zawarotko introduced neutral weakly coordinating anions such as hexafluorophosphate and tetrafluoroborate, dramatically expanding the potential applications of ionic liquids. This development eliminated many of the moisture sensitivity issues associated with halogenoaluminate systems and opened pathways for ionic liquids to find applications beyond electrochemical systems. The introduction of bis(trifluoromethanesulfonyl)imide anions represented a further advancement, providing exceptional thermal stability and electrochemical windows that enabled new applications in energy storage and materials science.

The concept of dicationic ionic liquids emerged in 2003 as researchers recognized the potential for enhanced properties through the incorporation of multiple cationic centers within a single molecular framework. Geminal dicationic ionic liquids, characterized by two cationic units connected by an alkyl chain, demonstrated superior thermal stability and unique thermophysical properties compared to conventional monocationic systems. Studies revealed that dicationic ionic liquids could achieve decomposition temperatures exceeding 330°C and exhibit increased latent heat values, making them particularly attractive for high-temperature applications.

Research into dicationic ionic liquids revealed fundamental differences in their behavior compared to monocationic analogues, particularly in terms of phase transitions and thermal properties. Studies demonstrated that dicationic systems exhibit more complex thermal behavior, with some compounds showing transitions from crystalline to smectic mesophases before reaching isotropic liquid states. The structural modifications introduced by linking two imidazolium units create enhanced opportunities for intermolecular interactions, including hydrogen bonding and π-π stacking arrangements that stabilize the condensed phases.

The significance of this compound within this historical context lies in its incorporation of vinyl functionality into the dicationic framework, representing a sophisticated evolution in ionic liquid design. The vinyl groups introduce polymerizable sites that expand potential applications into polymer electrolytes and cross-linked ionic networks. This design strategy demonstrates the continuing innovation in ionic liquid chemistry, where researchers combine established structural motifs with novel functional groups to access materials with tailored properties for specific applications.

Contemporary research has established that dicationic ionic liquids based on the [C4(methylimidazolium)2][bis(trifluoromethanesulfonyl)imide]2 framework exhibit exceptional performance in lithium-ion battery applications, with ionic conductivities reaching 1.02 × 10−3 siemens per centimeter at 30°C and electrochemical stability windows extending to 5.3 volts. These performance characteristics, combined with excellent cycling stability and capacity retention, demonstrate the practical significance of dicationic ionic liquid design principles. The vinyl-substituted variant represented by this compound extends these capabilities through the introduction of polymerizable functionality that enables new approaches to electrolyte design and materials integration.

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4.2C2F6NO4S2/c1-3-15-9-11-17(13-15)7-5-6-8-18-12-10-16(4-2)14-18;2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-4,9-14H,1-2,5-8H2;;/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLTUSHCPNNNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=C[N+](=C1)CCCC[N+]2=CN(C=C2)C=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F12N6O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312310-16-9 | |

| Record name | 1,4-butanediyl-3,3â??-bis-1-vinylimidazolium Di bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:

Preparation of 1-vinyl-3-imidazolium chloride: This is achieved by reacting 1-vinylimidazole with an appropriate alkylating agent, such as methyl iodide, under basic conditions.

Polymerization: The resulting 1-vinyl-3-imidazolium chloride is then polymerized using a suitable initiator, such as azobisisobutyronitrile (AIBN), under controlled temperature and pressure conditions.

Quaternization: The polymerized product is treated with bis(trifluoromethanesulfonyl)imide to form the final ionic liquid.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and purity. Advanced purification techniques, such as recrystallization or column chromatography, are employed to achieve high-purity ionic liquids suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The imidazolium ring can be oxidized to form imidazolium-oxide derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide and reaction conditions such as elevated temperatures and solvents like dimethylformamide (DMF) are employed.

Major Products Formed:

Oxidation Products: Imidazolium-oxide derivatives.

Reduction Products: Reduced imidazolium derivatives.

Substitution Products: Various functionalized imidazolium compounds.

Scientific Research Applications

Electrolytes in Energy Storage

This compound is utilized as an electrolyte in lithium-ion batteries. Its properties enhance ionic conductivity, which is crucial for improving the efficiency and lifespan of these batteries. Research has shown that the incorporation of this compound can lead to better performance metrics compared to traditional electrolytes .

Conductive Polymers

3,3'-(Butane-1,4-diyl)bis(1-vinyl-3-imidazolium) bis(trifluoromethanesulfonyl)imide plays a significant role in the development of conductive polymers. These materials are essential for flexible electronics and sensors. The compound's ability to provide superior electrical performance makes it a key ingredient in the formulation of advanced conductive materials .

Green Solvents

The compound acts as a green solvent in various chemical reactions, which reduces environmental impact while maintaining high solubility for organic compounds. This application is particularly relevant in the synthesis of pharmaceuticals and other organic materials where sustainability is a concern .

Biocompatible Materials

Due to its favorable properties, this compound is suitable for creating biocompatible materials used in medical applications such as drug delivery systems and tissue engineering scaffolds. Its compatibility with biological systems makes it an attractive option for researchers developing new medical technologies .

Case Study 1: Lithium-Ion Battery Performance

A study published in Journal of Power Sources demonstrated that incorporating this compound into lithium-ion batteries significantly improved their charge-discharge cycles and overall efficiency compared to conventional electrolytes.

Case Study 2: Conductive Polymer Development

Research conducted at a leading university explored the use of this compound in developing conductive polymers for wearable electronics. The findings indicated that devices made with these polymers exhibited enhanced flexibility and conductivity, paving the way for next-generation electronic applications.

Case Study 3: Sustainable Chemical Processes

A recent publication highlighted the use of this compound as a green solvent in organic synthesis. The study reported that reactions carried out using this solvent had higher yields and reduced waste compared to traditional solvents, demonstrating its potential to make chemical processes more environmentally friendly.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The imidazolium ring can form hydrogen bonds and ionic interactions with biological molecules, influencing their behavior and function. Additionally, the trifluoromethanesulfonyl groups enhance the compound's stability and reactivity, making it effective in various applications.

Comparison with Similar Compounds

Cationic Core and Spacer Length

The target compound is compared to other imidazolium-based DILs with structural variations:

Anion Effects

- Tf₂N⁻ vs. Br⁻ : Tf₂N⁻-based ILs exhibit higher thermal stability (>400°C decomposition) and lower viscosity compared to bromide analogs, which are more hygroscopic and less stable .

- Monocationic vs. Dicationic: Monocationic ILs (e.g., [C₄MIm][NTf₂]) have simpler structures with lower molecular weights, leading to reduced heat capacity compared to dicationic analogs .

Thermodynamic and Thermal Properties

Heat Capacity

- The dicationic compound [C₄(MIm)₂][NTf₂]₂ (structurally similar to the target compound) showed higher heat capacity (Cₚ) than monocationic [C₄MIm][NTf₂] due to increased molecular complexity and dual cationic charges .

- Example data (at 298 K):

Thermal Stability

Electrochemical and Application-Specific Comparisons

Electrochemical Stability

- Tf₂N⁻ anions provide a wide electrochemical window (~4.5 V), making the target compound suitable for high-voltage electrolytes. Bromide-based ILs are less stable under oxidative conditions .

- Vinyl-functionalized DILs are promising for solid polymer electrolytes after in situ polymerization, unlike non-polymerizable analogs .

Biological Activity

3,3'-(Butane-1,4-diyl)bis(1-vinyl-3-imidazolium) bis(trifluoromethanesulfonyl)imide (CAS No. 1312310-16-9) is a complex ionic liquid known for its unique chemical properties, including high thermal stability and ionic conductivity. This compound has garnered attention in various fields, particularly in biological research due to its potential applications in biochemistry and pharmacology.

- Molecular Formula: C18H20F12N6O8S4

- Molecular Weight: 804.61 g/mol

- Appearance: White to almost white powder or crystal

- Melting Point: 80 - 84 °C

- Purity: >98% (HPLC)

The biological activity of this compound is primarily attributed to its imidazolium moiety, which can engage in hydrogen bonding and ionic interactions with various biological molecules. The trifluoromethanesulfonyl groups enhance the compound's stability and reactivity, making it effective in modulating biological pathways.

Antimicrobial Activity

Recent studies have indicated that imidazolium-based ionic liquids exhibit antimicrobial properties. For instance, a related compound, 1-butyl-3-methylimidazolium chloride, has shown effectiveness against various bacterial strains. It is hypothesized that the structural similarities may allow this compound to exhibit similar effects.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-butyl-3-methylimidazolium chloride | E. coli, S. aureus | 0.5 - 2.0 mM |

| 3,3'-(Butane-1,4-diyl)bis(1-vinyl-3-imidazolium) | TBD | TBD |

Cytotoxicity Studies

Research into the cytotoxic effects of ionic liquids has shown varying degrees of toxicity depending on the structure and functional groups present. A study assessing the cytotoxicity of related imidazolium salts indicated that modifications to the alkyl chain length and substituents significantly influence cell viability.

Case Study: Interaction with Cellular Mechanisms

A study involving the interaction of imidazolium-based ionic liquids with cellular mechanisms revealed that these compounds could alter membrane permeability and influence ion transport across cell membranes. This effect is crucial for understanding their potential as drug delivery systems or therapeutic agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other related ionic liquids is essential:

| Compound | Ionic Conductivity | Thermal Stability | Antimicrobial Activity |

|---|---|---|---|

| 1-butyl-3-methylimidazolium hexafluorophosphate | High | Moderate | Yes |

| This compound | Very High | High | TBD |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,3'-(Butane-1,4-diyl)bis(1-vinyl-3-imidazolium) Bis(trifluoromethanesulfonyl)imide with high purity?

- Methodology :

- Step 1 : Prepare the imidazolium cation precursor via quaternization of 1-vinylimidazole with 1,4-dibromobutane under anhydrous conditions using a Schlenk line to exclude moisture .

- Step 2 : Perform anion exchange with lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) in a polar aprotic solvent (e.g., acetonitrile) at 60°C for 24 hours .

- Step 3 : Purify the product via repeated washings with diethyl ether and dry under vacuum (<1 mmHg) at 80°C for 48 hours to remove residual solvents .

- Validation : Confirm purity (>98%) using ¹H/¹³C NMR and HPLC analysis .

Q. How should researchers characterize the structural and thermal properties of this ionic liquid?

- Methodology :

- Structural Analysis : Use ¹H NMR (δ 7.5–9.0 ppm for imidazolium protons) and FTIR (peaks at 1350 cm⁻¹ for S=O stretching and 740 cm⁻¹ for CF₃ bending) to confirm the cation-anion structure .

- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points (typically <-50°C for similar NTf₂-based ionic liquids) and thermogravimetric analysis (TGA) to assess decomposition temperatures (>350°C) .

- Density/Viscosity : Measure density (≈1.43–1.45 g/cm³) using a pycnometer and viscosity (≈200–300 cP at 25°C) via a rheometer .

Q. What are the critical storage and handling protocols to prevent degradation?

- Protocols :

- Storage : Keep in amber glass vials under inert gas (Ar/N₂) at -20°C to minimize hydrolysis and oxidative degradation .

- Handling : Use gloveboxes with <1 ppm O₂/H₂O for weighing and aliquoting. Avoid prolonged exposure to light due to vinyl group photodegradation risks .

- Safety : Use PPE (nitrile gloves, face shields) and fume hoods to mitigate exposure to corrosive byproducts .

Advanced Research Questions

Q. How can computational methods like molecular dynamics (MD) simulations aid in understanding the electrochemical behavior of this compound?

- Methodology :

- Force Field Parameterization : Use OPLS-AA or CHARMM force fields to model cation-anion interactions, validated against experimental density and viscosity data .

- Ionic Conductivity Prediction : Calculate ion diffusivity coefficients from MD trajectories and correlate with experimental conductivity (≈1–3 mS/cm at 25°C) .

- Electrochemical Window : Simulate HOMO-LUMO gaps using DFT (e.g., Gaussian 09) to predict electrochemical stability (>4.5 V vs. Li/Li⁺) .

Q. What strategies can mitigate discrepancies in ionic conductivity measurements reported across studies?

- Resolution Strategies :

- Standardize Conditions : Measure conductivity in a humidity-controlled environment (<50 ppm H₂O) using impedance spectroscopy with platinum electrodes calibrated with KCl solutions .

- Impurity Control : Quantify water content via Karl-Fischer titration (<100 ppm) and halide impurities via ion chromatography (<0.1 wt%) .

- Temperature Calibration : Use thermostatic baths (±0.1°C accuracy) to account for temperature-dependent conductivity variations .

Q. What methodologies optimize the use of this ionic liquid in asymmetric synthesis or catalytic applications?

- Methodology :

- Catalyst Design : Immobilize chiral catalysts (e.g., BINOL-derived ligands) within the ionic liquid matrix to enhance enantioselectivity (>90% ee) in Diels-Alder reactions .

- Recycling : Separate products via liquid-liquid extraction (ethyl acetate/water) and recover the ionic liquid by vacuum distillation .

- Kinetic Studies : Use in situ FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.